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Compound of Interest

Compound Name:
4-fluoro-3-iodo-2H-indazol-6-

amine

CAS No.: 885522-62-3

Cat. No.: B3293744

Get Quote

Executive Summary: The Indazole Advantage
In the landscape of medicinal chemistry, the indazole (benzo[c]pyrazole) scaffold has

transcended its status as a mere bioisostere of indole to become a privileged structure in its

own right. Its utility is driven by two distinct advantages: tunable electronics and amphoteric

nitrogen functionality. Unlike indole, the extra nitrogen in the indazole ring (N2) lowers the pKa

of the NH proton (pKa ~14 vs. ~17 for indole), facilitating easier deprotonation and

functionalization, while also serving as a hydrogen bond acceptor in physiological conditions.

Halogenated indazoles—specifically bromo-, chloro-, and iodo-derivatives—serve as the critical

"lynchpins" for divergent synthesis. They allow researchers to rapidly expand Structure-Activity

Relationships (SAR) via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-

Hartwig) at late stages of lead optimization.
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The position of the halogen atom on the indazole core dictates both the synthetic strategy and

the biological profile of the final drug candidate.

The Regioisomer Map
Position

Electronic
Character

Synthetic
Accessibility

Strategic Utility

C3
Electron-rich (C-H

acidic)

High (Direct

Halogenation)

Ideal for late-stage

functionalization; C3-

arylation is common in

kinase inhibitors.

C4 Sterically crowded
Moderate (De novo

synthesis)

Forces

atropisomerism in

biaryl systems; probes

"deep" pocket binding.

C5 Para to N1
High (Electrophilic

subst.)

Most common handle

for extending vectors

into solvent-exposed

regions.

C6 Meta to N1 Moderate

Often explores

hydrophobic sub-

pockets.

C7 Ortho to N1 Moderate

Steric gatekeeper;

influences N1 vs. N2

alkylation selectivity.

Halogen Bonding ( -Hole Interactions)
Beyond serving as synthetic handles, halogens (particularly Cl, Br, I) can act as direct

pharmacophores. The anisotropic electron distribution creates a positive electrostatic potential

cap (

-hole) on the halogen atom along the C-X bond axis, allowing it to act as a Lewis acid
interacting with backbone carbonyls or sulfurs in the target protein.
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Design Tip: Replace a C-Me group with C-Cl or C-Br to test for halogen bonding interactions

if a backbone carbonyl is within 3.0–3.5 Å.

Critical Challenge: N1 vs. N2 Selectivity
The most pervasive challenge in indazole chemistry is controlling regioselectivity during N-

functionalization. The 1H-indazole (N1-H) is thermodynamically more stable than the 2H-

indazole (N2-H) by approximately 2-4 kcal/mol. However, under basic alkylation conditions,

mixtures often result due to the "lone pair availability" vs. "anionic stability" conflict.

Mechanistic Pathway & Control
The following diagram illustrates the bifurcation of reactivity based on reaction conditions and

steric influence.
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Figure 1: Decision tree for N1 vs. N2 functionalization. N1 is generally favored

thermodynamically, while N2 can be accessed via kinetic control or steric steering from C7

substituents.[1]

Experimental Protocols
These protocols are designed to be robust and scalable, utilizing halogenated building blocks.

Protocol A: Regioselective N1-Alkylation of 5-
Bromoindazole
Objective: Synthesize N1-substituted intermediates while minimizing N2 byproducts.

Mechanism: Uses NaH in THF to ensure complete deprotonation and thermodynamic
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equilibration.

Materials:

5-Bromo-1H-indazole (1.0 equiv)

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

Sodium Hydride (60% in oil) (1.2 equiv)

Anhydrous THF (0.2 M concentration)

Step-by-Step:

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add 5-Bromo-1H-

indazole and dissolve in anhydrous THF. Cool to 0°C.[1]

Deprotonation: Add NaH portion-wise over 10 minutes. (Caution: H2 gas evolution). Stir at

0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete

anion formation.

Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.[2]

Note: If N2 isomer forms, heating to 60°C can sometimes promote rearrangement to the

thermodynamic N1 product via an intermolecular mechanism (though less common than

acyl migration).

Workup: Quench with sat. NH4Cl.[2] Extract with EtOAc (x3). Wash organic layer with Brine,

dry over Na2SO4, and concentrate.[2][3]

Purification: Flash chromatography (Hexane/EtOAc). N1 isomer typically elutes after the N2

isomer (N2 is less polar).

Protocol B: Suzuki-Miyaura Coupling for Library
Generation
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Objective: Functionalize the C5-position to scan aryl/heteroaryl vectors.[3]

Materials:

N1-Alkyl-5-bromoindazole (1.0 equiv)

Aryl Boronic Acid (1.5 equiv)

Pd(dppf)Cl2[4][5]·DCM (0.05 equiv)

K2CO3 (2.0 M aqueous solution, 3.0 equiv)

Dioxane (degassed)

Step-by-Step:

Assembly: In a microwave vial, combine the bromide, boronic acid, and Pd catalyst.

Solvent: Add Dioxane and aqueous K2CO3.

Degassing: Sparge with Argon for 5 minutes (Critical to prevent homocoupling or oxidation).

Reaction: Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water.[2][3]

Scavenging: If Pd residues persist, treat organic layer with a metal scavenger (e.g.,

SiliaMetS® Thiol) for 30 mins.

Case Studies: FDA-Approved Indazole Drugs
The following drugs validate the indazole scaffold's drug-likeness and the utility of halogenated

precursors in their synthesis.
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Drug Name Indication Indazole Core
Key
Halogen/Synthetic
Step

Axitinib (Inlyta) RCC (Kinase Inhibitor) 1H-Indazole

C3-Iodo intermediate

used for

Heck/Sonogashira-

type coupling to install

the vinyl-pyridine arm.

Pazopanib (Votrient) RCC / Sarcoma 2H-Indazole

Synthesized via

methylation of a

precursor to access

the N2-methyl core;

C3 functionalized via

pyrimidine coupling.

Niraparib (Zejula)
Ovarian Cancer

(PARP)
2H-Indazole

Features a complex

chiral side chain at

C3; synthesis involves

C3-activation.

Entrectinib TRK Inhibitor 1H-Indazole

Contains a 5-fluoro

substituent (metabolic

block) and C3-benzyl

group.

Structural Logic of Axitinib
Axitinib demonstrates the power of the indazole as a "hinge binder" in kinases. The N1-H and

N2 form critical hydrogen bonds with the kinase hinge region (Glu/Leu backbone). The C3-

substituent (derived from a halogenated precursor) extends into the specificity pocket,

determining selectivity.
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Figure 2: Simplified synthetic logic for Axitinib precursors, highlighting the utility of C3-

halogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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